molecular formula C13H17FN2O2 B5420554 1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine

Cat. No.: B5420554
M. Wt: 252.28 g/mol
InChI Key: PLDIRUHRROZNLC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine is a synthetic organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-9-7-13(11(14)8-12(9)16(17)18)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDIRUHRROZNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C(=C2)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-fluoro-5-methylphenyl compounds followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted piperidines.

Scientific Research Applications

1-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)-2-methylpiperidine
  • 1-(2-Fluoro-5-methylphenyl)-2-methylpiperidine
  • 1-(2-Fluoro-5-methyl-4-nitrophenyl)-piperidine

Uniqueness: 1-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

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